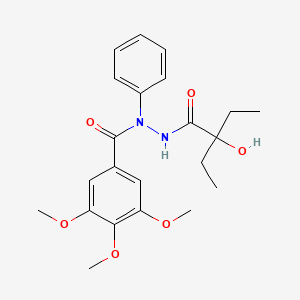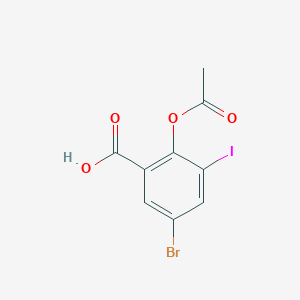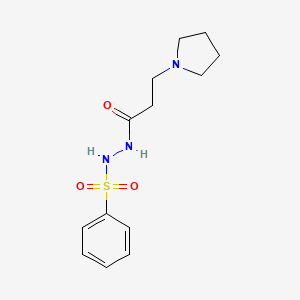![molecular formula C20H21N3O4S B12477619 1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B12477619.png)
1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction of 3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 3-methylphenoxyacetyl chloride.
Piperazine Derivative Formation: The reaction of the phenoxyacetyl chloride with piperazine to form the corresponding piperazine derivative.
Cyclization to Benzothiazole: The final step involves the cyclization of the piperazine derivative with 2-aminobenzenesulfonamide under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist, blocking the activity of these neurotransmitters and potentially leading to antipsychotic effects. The benzothiazole ring is crucial for its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the phenoxyacetyl group.
2-(3-Methylphenoxy)acetylpiperazine: Similar structure but lacks the benzothiazole ring.
Propriétés
Formule moléculaire |
C20H21N3O4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(13-15)27-14-19(24)22-9-11-23(12-10-22)20-17-7-2-3-8-18(17)28(25,26)21-20/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
QDSJRYMTMSLFBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B12477538.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B12477547.png)
![ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12477559.png)
![[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine](/img/structure/B12477566.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12477572.png)
![3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477575.png)

![N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide](/img/structure/B12477583.png)

![2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B12477594.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide](/img/structure/B12477599.png)
![(4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477601.png)


